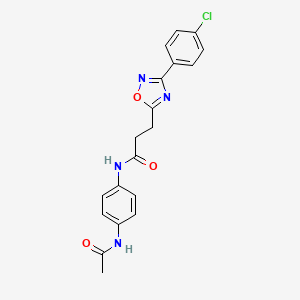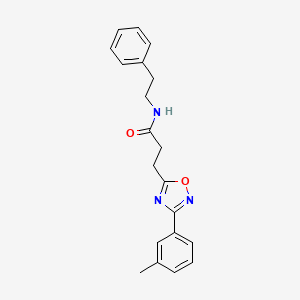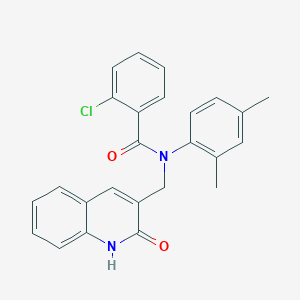
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPD is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the modulation of oxidative stress. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate the activity of various enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to modulate oxidative stress, which is a key contributor to many diseases. In animal models of neurodegenerative diseases, N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is its wide range of potential therapeutic applications. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties, as well as potential neuroprotective effects. However, one limitation of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenylhydrazine with 4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine to yield N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide. The synthesis of N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties. N-(4-acetamidophenyl)-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)propanamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-12(25)21-15-6-8-16(9-7-15)22-17(26)10-11-18-23-19(24-27-18)13-2-4-14(20)5-3-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATXIHPGFSKNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693423.png)




![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)







